Cas no 104902-08-1 (1H-Imidazole,2-[(2-cyclopropyl-5-methylphenoxy)methyl]-4,5-dihydro-)

1H-Imidazole,2-[(2-cyclopropyl-5-methylphenoxy)methyl]-4,5-dihydro- structure
104902-08-1 structure
Product name:1H-Imidazole,2-[(2-cyclopropyl-5-methylphenoxy)methyl]-4,5-dihydro-
CAS No:104902-08-1
MF:C14H18N2O
MW:230.305523395538
CID:170797
PubChem ID:193974

1H-Imidazole,2-[(2-cyclopropyl-5-methylphenoxy)methyl]-4,5-dihydro- Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazole,2-[(2-cyclopropyl-5-methylphenoxy)methyl]-4,5-dihydro-
    • Cilutazoline
    • 2-(((6-Cyclopropyl-m-tolyl)oxy)methyl)-2-imidazoline
    • 2-(((6-Cyclopropyl-m-tolyl)oxy)methyl)-2-imidazoline.
    • 2-[(2-cyclopropyl-5-methylphenoxy)methyl]-4,5-dihydro-1H-imidazole
    • Cilutazoline [INN]
    • UNII-ZL910H358R
    • SCHEMBL2108875
    • DTXSID40869436
    • Q27295700
    • ZL910H358R
    • NS00122537
    • CHEMBL2104085
    • 104902-08-1
    • Inchi: InChI=1S/C14H18N2O/c1-10-2-5-12(11-3-4-11)13(8-10)17-9-14-15-6-7-16-14/h2,5,8,11H,3-4,6-7,9H2,1H3,(H,15,16)
    • InChI Key: JJFSSNDOOJCPLD-UHFFFAOYSA-N
    • SMILES: CC1=CC=C(C2CC2)C(OCC2NCCN=2)=C1

Computed Properties

  • Exact Mass: 230.14200
  • Monoisotopic Mass: 230.141913
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 299
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 33.6
  • XLogP3: 2.2

Experimental Properties

  • Density: 1.22
  • Boiling Point: 426.7°Cat760mmHg
  • Flash Point: 211.9°C
  • Refractive Index: 1.63
  • PSA: 33.62000
  • LogP: 2.01730

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